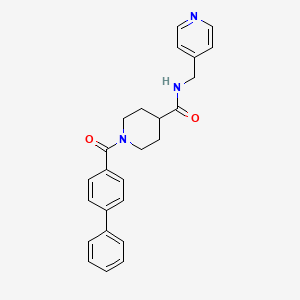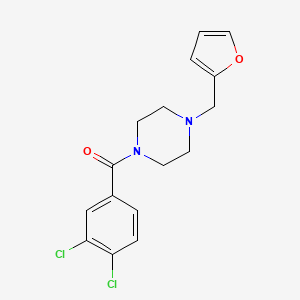![molecular formula C23H23NO2S B4846606 N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4846606.png)
N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide
Overview
Description
N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB is a benzamide derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide is not fully understood. However, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which results in increased neurotransmission.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the synthesis of essential cellular components. N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide has also been found to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2. Additionally, N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and can be used in various concentrations without causing significant harm to cells or tissues. However, N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide also has some limitations. It is a relatively new compound, and its long-term effects on cells and tissues are not fully understood. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments to test its effects.
Future Directions
There are several future directions for research on N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide. One potential area of research is the development of N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide as an antibacterial and antifungal agent. Another potential area of research is the development of N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide as a cancer therapy. Additionally, further research is needed to understand the mechanism of action of N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide and its effects on cells and tissues. Finally, research is needed to determine the long-term effects of N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide on cells and tissues and its potential for use in clinical settings.
In conclusion, N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and its potential for use in clinical settings.
Scientific Research Applications
N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial properties and can be used as an antibacterial and antifungal agent. N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide has also been studied for its potential use in cancer therapy. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(diphenylmethyl)-2-[(2-methoxyethyl)thio]benzamide has been found to have anti-inflammatory properties and can be used as an anti-inflammatory agent.
properties
IUPAC Name |
N-benzhydryl-2-(2-methoxyethylsulfanyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c1-26-16-17-27-21-15-9-8-14-20(21)23(25)24-22(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,22H,16-17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBNXXMCDJROIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-2-[(2-methoxyethyl)sulfanyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4846524.png)






![1-(4-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846570.png)
![2-{[4-(benzyloxy)-3,5-dichlorobenzyl]amino}ethanol hydrochloride](/img/structure/B4846573.png)

![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4846592.png)
![3-ethyl-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4846598.png)
![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4846616.png)
